Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a chloro substituent and an ethyl ester group. It has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
This compound can be sourced from commercial suppliers such as Sigma-Aldrich and VWR, where it is listed with the molecular formula and a molecular weight of approximately 224.64 g/mol . Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate is classified under heterocyclic compounds, specifically as an imidazo derivative. Its structure features both nitrogen and chlorine atoms, making it a candidate for various chemical reactions and biological interactions.
The synthesis of ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves several steps that may include the formation of the imidazo ring followed by the introduction of the ethyl ester group.
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate features a fused heterocyclic system consisting of an imidazole ring connected to a pyridine ring. The chlorine atom is located at the 6-position of the imidazo ring, while the carboxylate group is at the 2-position.
The compound's structure can be visualized through various chemical drawing software or databases such as PubChem .
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate can participate in several chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives that may exhibit enhanced biological activity or different properties.
The mechanism of action for compounds like ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate often relates to their ability to interact with biological targets such as enzymes or receptors. While specific data on this compound's mechanism may be limited, it is hypothesized that:
Further studies are needed to elucidate the precise mechanisms involved in its biological activity.
Relevant data regarding these properties can often be found in supplier catalogs or scientific literature.
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate has potential applications in:
The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system in drug discovery due to its unique physicochemical properties and broad bioactivity profile. This fused bicyclic 5,6-ring structure combines the electron-rich characteristics of imidazole with the aromatic stability of pyridine, creating a versatile platform for molecular interactions. Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-38-1, C₁₀H₉ClN₂O₂, MW 224.64) exemplifies this scaffold's strategic functionalization, where the chlorine atom enhances electrophilic reactivity for further derivatization, while the ethyl ester group serves as a convertible handle for amide formation or hydrolysis to carboxylic acid derivatives [1] [4]. This specific substitution pattern balances lipophilicity (calculated LogP ~2.16) and polar surface area (~43.6 Ų), facilitating membrane permeability while maintaining solubility—a critical optimization parameter for bioavailability [4] [6].
Structurally, the 6-chloro group directs electrophilic aromatic substitution to the C5 and C7 positions, enabling regioselective modifications. Meanwhile, the ester at C2 can be transformed into amides, a key feature in antimycobacterial agents targeting cytochrome bc₁ complex (QcrB). For example, imidazo[1,2-a]pyridine-2-carboxamides demonstrate nanomolar potency against Mycobacterium tuberculosis by disrupting oxidative phosphorylation . The scaffold's planar geometry allows π-stacking interactions with aromatic residues in enzyme binding pockets, while nitrogen atoms serve as hydrogen-bond acceptors, crucial for target engagement. This dual functionality underpins its broad applicability across therapeutic areas, including anticancer, antimicrobial, and antiviral agents [1] [3].
C2 Substituent | C6 Substituent | MIC₉₀ vs. Mtb (μM) | Key Application |
---|---|---|---|
Ethyl carboxylate | Chloro | 0.03–5.0 | Antitubercular intermediates |
Methyl carboxylate | Chloro | Not reported | Material science precursors |
Carboxamide | Bromo | ≤0.006 | QcrB inhibitors |
Carboxylic acid | Chloro | N/A | Synthetic intermediate |
Methyl | Chloro | 0.4–1.9 | Non-replicating Mtb agents |
Recent studies emphasize the scaffold's role in overcoming drug resistance. Derivatives like ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 1431965-03-5) and ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1033463-34-1) exhibit enhanced activity against multidrug-resistant tuberculosis (MDR-TB) strains due to halogen-mediated steric and electronic effects that strengthen target binding [1] . Additionally, hydrolyzing the ethyl ester to 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 182181-19-7, C₈H₅ClN₂O₂, MW 196.59) provides a direct precursor for coupling with amines to generate bioactive amides, illustrating the scaffold's synthetic versatility [3].
The pharmacological exploration of imidazo[1,2-a]pyridines began in the 1970s with the development of zolpidem (anxiolytic) and zolimidine (gastroprotective agent). These early successes established the scaffold's safety and bioavailability in humans, prompting investigations into structurally nuanced derivatives . The introduction of chloro and carboxylate groups, as in ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate, emerged from efforts to optimize metabolic stability and target selectivity. Abrahams' high-throughput screening (2012) marked a pivotal advancement, identifying 6-chloro-substituted imidazo[1,2-a]pyridine-3-carboxamides as potent antimycobacterial agents with MIC₉₀ values of 0.006 μM against M. tuberculosis H37Rv . This discovery catalyzed extensive structure-activity relationship (SAR) studies, revealing that bulky biaryl ethers at the C3 carboxamide position significantly enhance potency against extensively drug-resistant TB (XDR-TB) .
The clinical transition of this scaffold is exemplified by telacebec (Q203), an imidazo[1,2-a]pyridine amide currently in Phase II trials for tuberculosis. Telacebec inhibits the QcrB subunit of cytochrome bc₁ oxidase, disrupting mycobacterial energy metabolism—a mechanism distinct from first-line TB drugs . Concurrently, material science has leveraged these compounds for organic electronics; 3-butyl-1-chloroimidazo[1,2-a]pyridine derivatives serve as precursors for luminescent 1,3,4-oxadiazole hybrids used in organic light-emitting diodes (OLEDs) [8].
Compound | CAS Number | Year | Primary Application |
---|---|---|---|
Zolpidem | 82626-48-0 | 1980s | Insomnia therapy |
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate | 67625-38-1 | 2000s | Antitubercular intermediate |
Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate | 1260797-60-1 | 2010s | Synthetic building block |
5-(3-Aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole | Not specified | 2010s | OLED materials |
Telacebec (Q203) | 1613078-30-0 | 2020s | Phase II antitubercular agent |
Modern synthetic routes to ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involve Gould-Jacobs cyclization, where 2-amino-5-chloropyridine reacts with ethyl bromopyruvate under reflux. Advances in catalysis now enable C-H activation for direct C6 chlorination, improving yield and scalability [1] [6]. Commercial suppliers (e.g., BLD Pharm, ChemScene) offer this compound for research, priced at $27–$47 per gram, reflecting its demand in drug discovery [4] [6] [7]. As antitubercular research expands, analogues like ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 1431965-03-5) and ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 1204501-38-1) are being explored to overcome resistance, underscoring the scaffold's enduring pharmacological relevance [1].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9